molecular formula C18H31NO4Si B13879559 Methyl 2-(6-((2-(tert-butyldimethylsilyloxy)ethoxy)methyl)pyridin-3-yl)propanoate

Methyl 2-(6-((2-(tert-butyldimethylsilyloxy)ethoxy)methyl)pyridin-3-yl)propanoate

Cat. No.: B13879559
M. Wt: 353.5 g/mol
InChI Key: NIQRFXUJHRWCHU-UHFFFAOYSA-N
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Description

Methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate is an organic compound with a complex structure that includes a pyridine ring, a silyl ether group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate typically involves multiple steps, starting from commercially available starting materialsThe final step usually involves esterification to form the propanoate ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the silyl ether group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate involves its interaction with various molecular targets and pathways. The silyl ether group can protect hydroxyl groups during chemical reactions, while the pyridine ring can participate in coordination chemistry and act as a ligand for metal ions. The ester group can undergo hydrolysis to release the active carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]acetate: Similar structure but with an acetate ester instead of a propanoate ester.

    Methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]butanoate: Similar structure but with a butanoate ester instead of a propanoate ester.

Uniqueness

The uniqueness of methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the silyl ether group provides stability and protection during synthesis, while the pyridine ring and ester group offer versatility in chemical transformations.

Properties

Molecular Formula

C18H31NO4Si

Molecular Weight

353.5 g/mol

IUPAC Name

methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate

InChI

InChI=1S/C18H31NO4Si/c1-14(17(20)21-5)15-8-9-16(19-12-15)13-22-10-11-23-24(6,7)18(2,3)4/h8-9,12,14H,10-11,13H2,1-7H3

InChI Key

NIQRFXUJHRWCHU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)COCCO[Si](C)(C)C(C)(C)C)C(=O)OC

Origin of Product

United States

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